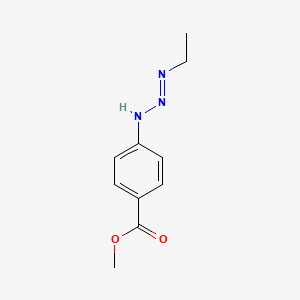
Retronecine 9-(N-ethylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retronecine 9-(N-ethylcarbamate) is a derivative of retronecine, a pyrrolizidine alkaloid found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Pyrrolizidine alkaloids are known for their toxic properties and are often studied for their effects on human and animal health.
Vorbereitungsmethoden
Retronecine 9-(N-ethylcarbamate) can be synthesized through a series of chemical reactions starting from retronecine. One common method involves the reaction of retronecine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the N-ethylcarbamate derivative . The reaction typically takes place under mild conditions and yields the desired product in good purity.
Analyse Chemischer Reaktionen
Retronecine 9-(N-ethylcarbamate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like manganese dioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxide derivatives, reduced forms, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Retronecine 9-(N-ethylcarbamate) has several scientific research applications:
Wirkmechanismus
The mechanism of action of retronecine 9-(N-ethylcarbamate) involves its metabolism in the liver, where it is converted to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity . The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily related to oxidative stress and cellular apoptosis.
Vergleich Mit ähnlichen Verbindungen
Retronecine 9-(N-ethylcarbamate) is similar to other pyrrolizidine alkaloids, such as heliotridine and monocrotaline . it is unique in its specific N-ethylcarbamate modification, which alters its chemical reactivity and biological activity. Similar compounds include:
Heliotridine: An enantiomer of retronecine with similar toxicological properties.
Monocrotaline: A pyrrolizidine alkaloid with a different ester group, known for its hepatotoxic effects.
Retronecine 9-(N-ethylcarbamate) stands out due to its specific structural modification, which provides unique insights into the reactivity and toxicity of pyrrolizidine alkaloids.
Eigenschaften
CAS-Nummer |
78472-04-5 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10-/m1/s1 |
InChI-Schlüssel |
YQDTUYLCYVRLPO-NXEZZACHSA-N |
Isomerische SMILES |
CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |
Kanonische SMILES |
CCNC(=O)OCC1=CCN2C1C(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)









![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
